N-(4-methoxyphenethyl)-2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide
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Overview
Description
N-(4-methoxyphenethyl)-2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyridazinone core, which is known for its biological activity and potential therapeutic uses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxyphenethyl)-2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the pyridazinone core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.
Introduction of the 4-methoxyphenethyl group: This step often involves nucleophilic substitution reactions where the pyridazinone core is reacted with 4-methoxyphenethyl halides in the presence of a base.
Acetylation: The final step involves the acetylation of the intermediate compound to yield the target molecule.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxyphenethyl)-2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding phenols or quinones.
Reduction: The pyridazinone core can be reduced to form dihydropyridazinones.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products
Oxidation: Phenols, quinones.
Reduction: Dihydropyridazinones.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including anti-inflammatory and anticancer properties.
Medicine: Investigated for its potential therapeutic uses, particularly in the treatment of diseases involving oxidative stress and inflammation.
Mechanism of Action
The mechanism of action of N-(4-methoxyphenethyl)-2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Inhibition of enzymes: It may inhibit enzymes involved in oxidative stress and inflammation.
Modulation of signaling pathways: It may affect signaling pathways related to cell proliferation and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- N-(4-(3-(4-methoxyphenyl)acryloyl)phenyl)acetamide
- Acetamide, N-[(4-methoxyphenyl)sulfonyl]
Uniqueness
N-(4-methoxyphenethyl)-2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide is unique due to its specific structural features, such as the combination of a pyridazinone core with methoxyphenethyl and methoxyphenyl groups. This unique structure may confer distinct biological activities and chemical reactivity compared to similar compounds.
Properties
IUPAC Name |
N-[2-(4-methoxyphenyl)ethyl]-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O4/c1-28-18-7-3-16(4-8-18)13-14-23-21(26)15-25-22(27)12-11-20(24-25)17-5-9-19(29-2)10-6-17/h3-12H,13-15H2,1-2H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMALCWBVNWVCJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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